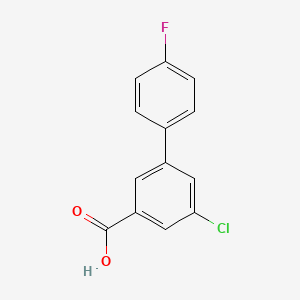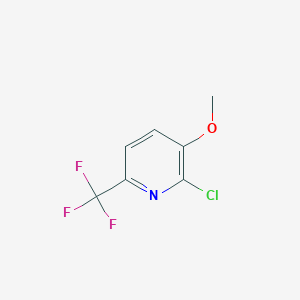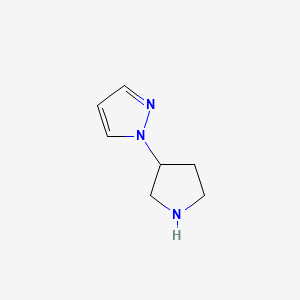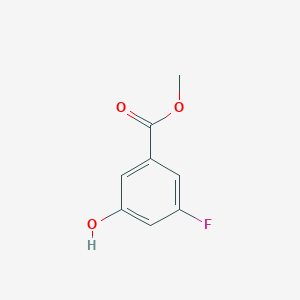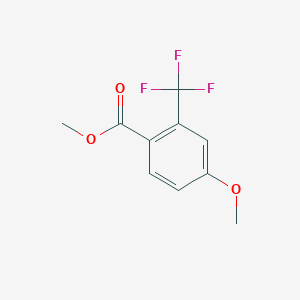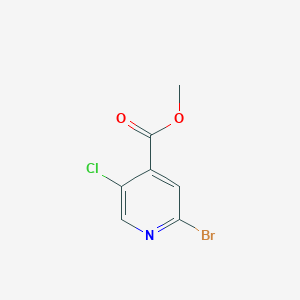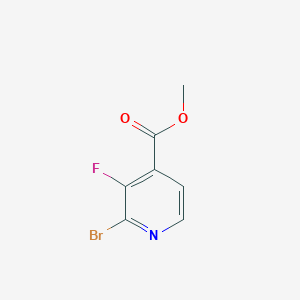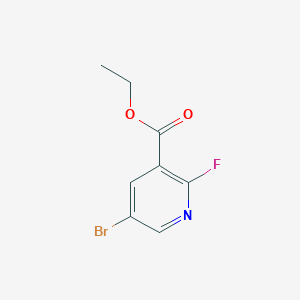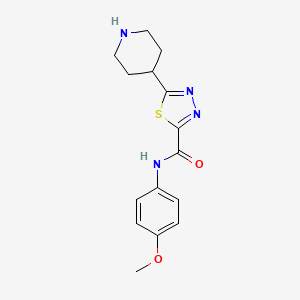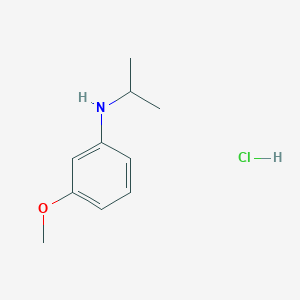
3-methoxy-N-(propan-2-yl)aniline hydrochloride
Vue d'ensemble
Description
3-methoxy-N-(propan-2-yl)aniline hydrochloride is a chemical compound with the CAS Number: 1240527-18-7 . It has a molecular weight of 201.7 . The IUPAC name for this compound is N-isopropyl-3-methoxyaniline hydrochloride .
Molecular Structure Analysis
The InChI code for 3-methoxy-N-(propan-2-yl)aniline hydrochloride is1S/C10H15NO.ClH/c1-8(2)11-9-5-4-6-10(7-9)12-3;/h4-8,11H,1-3H3;1H . This code provides a unique identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis
The compound is a salt . Unfortunately, the search results do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has explored the synthesis of new compounds using primary aromatic amines like aniline and its derivatives. For instance, 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate was reacted with primary aromatic amines, including p-methoxy aniline, to develop novel compounds with potential antimicrobial activity (Habib, Hassan, & El‐Mekabaty, 2013).
Inhibitors of Src Kinase Activity
Optimization of certain compounds, such as quinolinecarbonitriles, has included modifications of the anilino group. These optimizations have led to compounds with increased inhibition of Src kinase activity, essential in cancer research (Boschelli et al., 2001).
One-Pot Synthesis Techniques
Efficient catalytic systems have been developed for one-step synthesis of N-arylated amines. An example includes the synthesis of 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, demonstrating the utility of aniline derivatives in synthesizing important intermediates (Zheng & Wang, 2019).
In Situ Polymerization Studies
Aniline sulfonic acid derivatives, including 3-aniline-1-propane sulfonic acid, have been incorporated into layered double hydroxides. This process enables the study of polymerization and connectivity between monomers, contributing to material science research (Moujahid, Dubois, Besse, & Leroux, 2005).
Development of Antimicrobial Agents
Substituted anilines, such as p-methoxy aniline, have been utilized in the synthesis of novel antimicrobial agents. These compounds show promise in addressing microbial resistance (Banoji et al., 2022).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if it causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .
Propriétés
IUPAC Name |
3-methoxy-N-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)11-9-5-4-6-10(7-9)12-3;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJUOPYPVMWOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(propan-2-yl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)
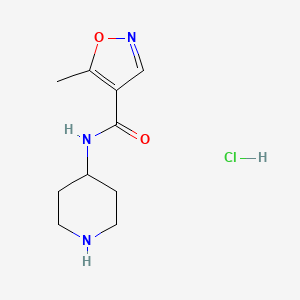
![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)
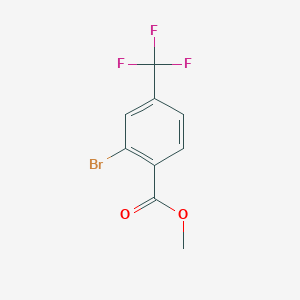
![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)
